molecular formula C10H11NaO2 B12768967 Sodium 2-phenylbutyrate CAS No. 2686-71-7

Sodium 2-phenylbutyrate

Cat. No.: B12768967
CAS No.: 2686-71-7
M. Wt: 186.18 g/mol
InChI Key: RHLFTMGPBSLHRS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2-phenylbutyrate typically involves the reaction of 4-phenylbutyric acid with a sodium reagent. The process can be summarized as follows:

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The use of environmentally friendly solvents like methyl alcohol and ethyl alcohol is preferred to ensure a green synthesis process. The final product is obtained with a purity of 99.5% or above .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-phenylbutyrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetic acid.

    Reduction: It can be reduced to form phenylbutanol.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Phenylacetic acid.

    Reduction: Phenylbutanol.

    Substitution: Depending on the nucleophile, various substituted phenylbutyrates can be formed.

Scientific Research Applications

Medical Applications

1. Treatment of Urea Cycle Disorders

Sodium phenylbutyrate is primarily used to manage urea cycle disorders (UCDs), which are genetic conditions that result in the accumulation of ammonia in the bloodstream due to enzyme deficiencies. It acts as an ammonia scavenger, allowing the body to excrete excess nitrogen in the form of phenylacetylglutamine instead of urea.

  • Efficacy : A Phase 3 study involving 183 patients demonstrated a survival rate of 98% among those treated chronically with sodium phenylbutyrate and dietary protein restriction after recovering from hyperammonemic encephalopathy .
Parameter Results
Survival Rate 98%
Hyperammonemic Episodes Significantly reduced
Cognitive Development Improved in treated patients

2. Cancer Treatment Research

Sodium phenylbutyrate is under investigation for its potential as an anti-cancer agent due to its role as a histone deacetylase inhibitor. This mechanism may induce differentiation in cancer cells and enhance the efficacy of traditional chemotherapy.

  • Case Study : In non-small cell lung cancer (NSCLC), sodium phenylbutyrate has shown synergistic effects when combined with standard chemotherapy agents, potentially overcoming drug resistance commonly observed in treatment .
Cancer Type Combination Treatment Outcome
Non-Small Cell Lung CancerSodium Phenylbutyrate + ChemotherapyEnhanced sensitivity to treatment

Neurological Applications

Recent studies have explored sodium phenylbutyrate's effects on neurological conditions:

  • Huntington's Disease : Research indicates that sodium phenylbutyrate may help improve symptoms associated with Huntington's disease by modulating gene expression and reducing neuroinflammation .
  • Parkinson’s Disease : Animal studies have suggested that it may halt the progression of Parkinson’s disease by activating protective genes that safeguard dopaminergic neurons .

Pharmacological Properties

Sodium phenylbutyrate is a prodrug that is metabolized into phenylacetate, which plays a crucial role in nitrogen excretion. It has a half-life of approximately 0.8 to 1 hour in human serum and can penetrate the blood-brain barrier, making it a candidate for treating central nervous system disorders .

Adverse Effects and Considerations

While sodium phenylbutyrate is generally well-tolerated, it can cause side effects such as amenorrhea, appetite loss, and gastrointestinal disturbances in some patients . Its administration during pregnancy is not recommended due to potential risks to fetal development.

Comparison with Similar Compounds

  • Glycerol phenylbutyrate
  • Sodium benzoate
  • Phenylacetic acid

Properties

CAS No.

2686-71-7

Molecular Formula

C10H11NaO2

Molecular Weight

186.18 g/mol

IUPAC Name

sodium;2-phenylbutanoate

InChI

InChI=1S/C10H12O2.Na/c1-2-9(10(11)12)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

RHLFTMGPBSLHRS-UHFFFAOYSA-M

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)[O-].[Na+]

Origin of Product

United States

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